REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH:6]=[CH:5][CH:4](CO)[CH2:3]1.[C:10]([O:13]C(=O)C)(=[O:12])[CH3:11]>C(N(CC)CC)C>[C:10]([O:13][CH:4]1[CH:5]=[CH:6][CH2:7][N:2]([CH3:1])[CH2:3]1)(=[O:12])[CH3:11]
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Name
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|
Quantity
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0.7 g
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Type
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reactant
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Smiles
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CN1CC(C=CC1)CO
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with methylene chloride and pH
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Type
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EXTRACTION
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Details
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The solution was extracted with methylene chloride, which
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over magnesium sulfate
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Type
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CUSTOM
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Details
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evaporated to dryness in vacuo
|
Type
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CUSTOM
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Details
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The residue was purified on a silica gel column (Eluent: methanol/methylene chloride (1/9))
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Name
|
|
Type
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product
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Smiles
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C(C)(=O)OC1CN(CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |